Methylurea
Overview
Description
Methylurea, also known as N-methylurea, is a member of the class of ureas that is urea substituted by a methyl group at one of the nitrogen atoms. It has the molecular formula CH₃NHCONH₂ and is a colorless solid that is soluble in water. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
Methylurea’s primary target is specific substrates to which it donates a methyl group . This action leads to the formation of new compounds with altered chemical properties . The role of this compound in these reactions is to facilitate the introduction of methyl groups into target molecules, thereby influencing their structure and reactivity .
Mode of Action
This compound interacts with its targets by donating a methyl group . This donation results in the formation of new compounds with altered chemical properties . The introduction of methyl groups into target molecules changes their structure and reactivity, which can lead to various biochemical reactions .
Biochemical Pathways
This compound is involved in the urea cycle, a key step in the biogeochemical cycle of nitrogen on Earth . The enzyme urease, which is present in many organisms, catalyzes the hydrolysis of urea to produce ammonia and carbamate . This compound, being a derivative of urea, may participate in similar biochemical pathways.
Pharmacokinetics
Similar compounds like hydroxyurea have been studied for their pharmacokinetic properties . Hydroxyurea is rapidly absorbed, distributed, and cleared from the body
Result of Action
The result of this compound’s action is the formation of new compounds with altered chemical properties . By donating a methyl group to specific substrates, this compound influences the structure and reactivity of these molecules . This can lead to various downstream effects depending on the nature of the target molecules and the biochemical pathways they are involved in.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of specific substrates and the pH of the environment can affect the ability of this compound to donate a methyl group . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Methylurea are not well-studied. It is known that this compound can interact with various enzymes and proteins. For instance, it has been used in the development of a RP-HPLC method for the determination of residual impurity N-Methylurea in Methohexital drug substance .
Temporal Effects in Laboratory Settings
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylurea can be synthesized through several methods:
Reaction of Methylamine Hydrochloride and Potassium Cyanate: This method involves the reaction of methylamine hydrochloride with potassium cyanate to produce this compound.
Reaction of Methylamine Hydrochloride and Urea: In this method, methylamine hydrochloride reacts with urea under reflux conditions to yield this compound.
Reaction of Acetamide, Bromine, and Alkali: This method involves the reaction of acetamide with bromine and alkali to produce this compound.
Industrial Production Methods: On an industrial scale, this compound is produced by passing monomethylamine into a urea melt. The resulting product is then purified by crystallization from ethanol and water, followed by drying under vacuum at room temperature .
Chemical Reactions Analysis
Types of Reactions: Methylurea undergoes various chemical reactions, including:
Nucleophilic Addition: this compound can participate in nucleophilic addition reactions, such as the reaction with methylamine to form N-methylurea.
Substitution Reactions: this compound can undergo substitution reactions with aromatic and aliphatic acyloins to form 4-imidazolin-2-ones.
Oxidation and Reduction Reactions: this compound can be involved in oxidation and reduction reactions, although specific examples are less commonly documented.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents such as methylamine and catalysts like phenol or p-toluenesulfonic acid can be used.
Substitution Reactions: Reagents like aromatic and aliphatic acyloins are used under acidic conditions.
Major Products:
Nucleophilic Addition: N-methylurea is formed.
Substitution Reactions: 4-imidazolin-2-ones are produced.
Scientific Research Applications
Methylurea has several scientific research applications:
Comparison with Similar Compounds
Methylurea is similar to other urea derivatives, such as:
1,3-Dithis compound: This compound has two methyl groups attached to the nitrogen atoms of urea.
1-Methylurea: Similar to this compound but with different substitution patterns.
N,N’-Dithis compound: Contains two methyl groups attached to the nitrogen atoms of urea.
Uniqueness: this compound is unique due to its specific substitution pattern, which allows it to participate in distinct chemical reactions and form unique coordination complexes .
Properties
IUPAC Name |
methylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O/c1-4-2(3)5/h1H3,(H3,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEGHDBEHXKFPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
608090-15-9 | |
Record name | Methylurea homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=608090-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5060510 | |
Record name | Methylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline solid; [Alfa Aesar MSDS] | |
Record name | Methylurea | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21164 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
1.09 [mmHg] | |
Record name | Methylurea | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21164 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
598-50-5 | |
Record name | Methylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=598-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, N-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.033 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | METHYLUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ89YBW3P8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of methylurea?
A: this compound has the molecular formula CH6N2O and a molecular weight of 74.08 g/mol. []
Q2: What is the typical structure of this compound in the solid state?
A: X-ray crystallography reveals that this compound exists in a planar structure in the solid state. The methyl group does not significantly alter the contribution of resonance structures compared to urea. []
Q3: How does this compound interact with montmorillonite clay?
A: Infrared spectroscopy studies indicate that this compound interacts with montmorillonite clay primarily through its carbonyl group, coordinating with exchangeable cations present in the clay. The amino groups seem less involved in the binding process. This interaction is similar to how urea binds to montmorillonite, although the methyl group in this compound slightly limits the interaction. []
Q4: Does this compound form complexes with aromatic compounds like benzoic and salicylic acid?
A: Studies on the solubility of benzoic and salicylic acid in aqueous this compound solutions suggest that the enhanced solubility is not due to complexation. The process is nearly athermal, and thermodynamic parameters indicate that this compound disrupts the water structure around the aromatic molecules, increasing entropy and driving solubilization. []
Q5: How does the presence of methyl groups in this compound impact its interaction with proteins compared to urea?
A: this compound exhibits a higher affinity for aromatic side chains in proteins compared to urea. This preference for aromatic interactions increases with the number of methyl groups present in the urea derivative. []
Q6: Does this compound affect the hydration of aromatic side chains in proteins?
A: While both urea and tetrathis compound (TMU) do not show preferential accumulation around polar side chains, TMU significantly decreases the number of hydrogen bond donors surrounding them. This suggests that TMU, and to some extent, this compound, can disrupt hydrophobic interactions within proteins. []
Q7: What is the role of this compound in the synthesis of N-substituted ureas?
A: this compound can be used as a starting material to synthesize N-substituted-N'-methylureas. This reaction occurs with amines and N-nitroso-N,N'-dithis compound, yielding the desired product. []
Q8: How does the presence of this compound affect the conductivity of microemulsions?
A: The addition of this compound to ternary systems of sodium bis(2-ethylhexyl)sulfosuccinate + 2,2,4-trimethylpentane + water has been found to influence the temperature dependence of conductivity. This effect is also observed with other urea and thiourea derivatives, highlighting the role of these compounds in modifying the properties of microemulsions. []
Q9: Are there any notable differences in the volumetric properties of this compound in H2O and D2O compared to urea?
A: Unlike urea, which displays a positive apparent molar volume (VΦ) that increases with concentration and shows an inverse isotope effect, this compound exhibits negative VΦ values in both H2O and D2O. These values go through a minimum and demonstrate a positive solvent isotope effect. []
Q10: Can this compound be used as a component in deep eutectic solvents (DES) for metal recovery?
A: Yes, a nonionic DES composed of N-methylurea and acetamide has been successfully used for the extraction of cobalt from spent lithium-ion batteries. This ni-DES exhibits high extraction efficiency (>97%) and operates under relatively mild conditions. []
Q11: Does this compound participate in the reaction mechanism during cobalt extraction with N-methylurea-acetamide DES?
A: Research suggests that N-methylurea acts as both a solvent component and a reagent in the cobalt extraction process. This dual role contributes to the high efficiency of the extraction process. []
Q12: How do the NH proton exchange rates of this compound compare to urea and other substituted ureas in various solutions?
A: Nitrogen-15 NMR studies reveal that the base-catalyzed NH proton exchange of the NH2 group in this compound is 1.5 times faster than its -NH- group. In contrast, the acid-catalyzed exchange is 7.5 times faster for the -NH- group. Compared to urea, this compound shows faster exchange rates in basic solutions but slower rates in acidic solutions. []
Q13: Can this compound form nitrosamines under specific conditions?
A: Research has shown that when N[14C]-methylurea and sodium nitrite are administered to rats, a radioactive peak corresponding to 7-methylguanine is observed in the DNA of stomach, liver, and small intestine. This finding indicates the in vivo formation of the potent carcinogen N-methyl-N-nitrosourea in the stomach from the nitrosation of this compound. []
Q14: Can dietary factors influence the formation of N-nitrosothis compound (NMU) from this compound and sodium nitrite?
A: Studies in rats revealed that the concentration of NMU formed in the stomach varied depending on the diet composition. High-protein diets resulted in lower NMU formation compared to low-protein diets, likely due to buffering effects and competition for nitrite by proteins. []
Q15: Does the route of administration of sodium nitrite influence NMU formation from this compound?
A: Administering sodium nitrite in the diet led to higher NMU formation compared to the same concentration in drinking water, except at very low concentrations, where the opposite was observed. []
Q16: Can the formation of NMU from this compound and sodium nitrite be inhibited?
A: Yes, adding sodium ascorbate to the diet significantly inhibited NMU formation, highlighting its potential as an inhibitory agent. []
Q17: Does Kaentawan tuber influence the formation of N-nitrosothis compound?
A: Interestingly, Kaentawan tuber, especially its inulin component, exhibited a strong inhibitory effect (>94%) on the formation of nitrosothis compound from sodium nitrite and this compound. []
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